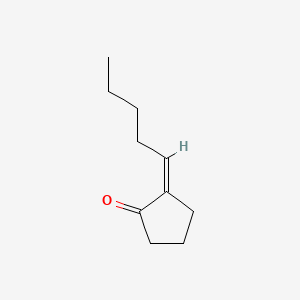![molecular formula C13H10N4O2S B3048367 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- CAS No. 1660-27-1](/img/structure/B3048367.png)
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Descripción general
Descripción
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- is a chemical compound that belongs to the class of benzenediols It is characterized by the presence of two hydroxyl groups attached to a benzene ring at the 1 and 4 positions, and a phenyl-tetrazole-thio group attached at the 2 position
Mecanismo De Acción
Target of Action
Similar compounds have been found to target human proteins like mek-1 . The role of MEK-1 is to transmit signals from the cell surface to the DNA in the cell nucleus, which influences cell properties such as growth and survival.
Mode of Action
It’s known that the presence of two bromine atoms in the central benzene ring strongly reduces the energy of the highest occupied molecular orbital (homo) which is involved in the reduction process . This could potentially influence the compound’s interaction with its targets.
Action Environment
The compound is a solid at room temperature and can dissolve in organic solvents . It decomposes at high temperatures . It’s a broad-spectrum antimicrobial agent, with strong inhibitory effects on various bacteria and fungi . During handling and use, appropriate protective measures are needed, such as wearing protective glasses, gloves, and masks . It should be avoided from mixing with other chemicals and kept away from heat and fire sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.
Thioether Formation: The phenyl-tetrazole-thio group is introduced by reacting the tetrazole derivative with a thiol compound under suitable conditions.
Hydroxylation: The final step involves the hydroxylation of the benzene ring at the 1 and 4 positions to form the benzenediol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl-tetrazole-thio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroxybenzene (Catechol)
- 1,3-Dihydroxybenzene (Resorcinol)
- 1,4-Dihydroxybenzene (Hydroquinone)
Uniqueness
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- is unique due to the presence of the phenyl-tetrazole-thio group, which imparts distinct chemical and biological properties compared to other benzenediols. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOMLJRJPCAIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419903 | |
| Record name | 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-27-1 | |
| Record name | 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)
![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)
![Pyrimido[4,5-d]pyrimidine-2,4-diamine](/img/structure/B3048292.png)







![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)
